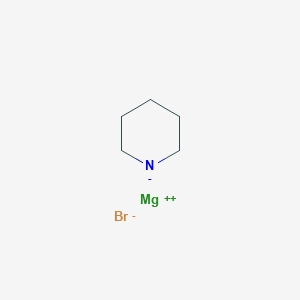![molecular formula C10H18O6S2 B14708213 Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- CAS No. 20636-88-8](/img/structure/B14708213.png)
Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- is a complex organic compound with a unique structure that includes ethene and ethanediylbis(oxy) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- typically involves the reaction of ethene with ethanediylbis(oxy) and ethanediylsulfonyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-.
Chemical Reactions Analysis
Types of Reactions
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The ethanediylbis(oxy) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethanediylbis(oxy) derivatives.
Scientific Research Applications
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanediylbis(oxy) groups may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but lacks the sulfonyl groups.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis[2,2-difluoro-]: Contains difluoro groups instead of sulfonyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains benzene rings instead of ethene groups.
Uniqueness
Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- is unique due to the presence of both ethanediylbis(oxy) and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
20636-88-8 |
|---|---|
Molecular Formula |
C10H18O6S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,2-bis(2-ethenylsulfonylethoxy)ethane |
InChI |
InChI=1S/C10H18O6S2/c1-3-17(11,12)9-7-15-5-6-16-8-10-18(13,14)4-2/h3-4H,1-2,5-10H2 |
InChI Key |
GLBNFSWZBCLODW-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCOCCOCCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


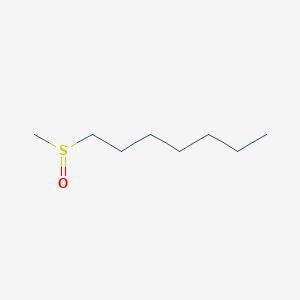
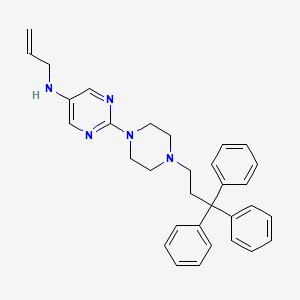
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


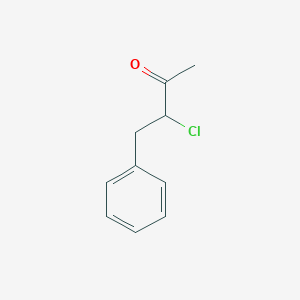
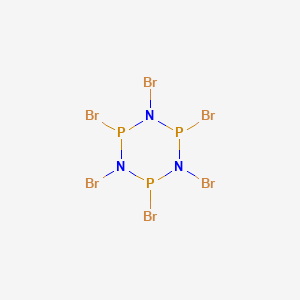
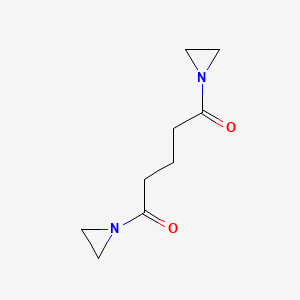
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
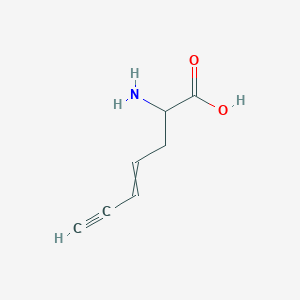

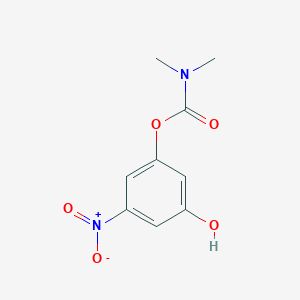
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
